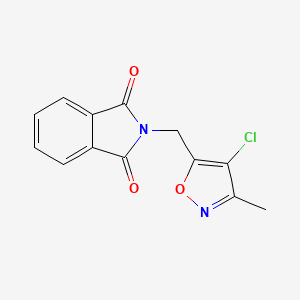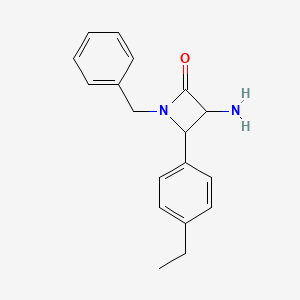
Trichloro(1-chloro-3-phenylpropan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1-chloro-3-phenylpropan-2-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1-chloro-3-phenylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-chloro-3-phenylpropan-2-yl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-chloro-3-phenylpropan-2-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Trichloro(1-chloro-3-phenylpropan-2-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents like lithium aluminium hydride.
Major Products:
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also utilized in surface modification processes to impart hydrophobic properties to materials.
Wirkmechanismus
The mechanism of action of Trichloro(1-chloro-3-phenylpropan-2-yl)silane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of various organosilicon derivatives.
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Methyltrichlorosilane: Contains a methyl group instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrichlorosilane: Contains a phenyl group directly bonded to the silicon atom.
Uniqueness: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and a chlorinated alkyl chain, which imparts distinct reactivity and properties compared to other chlorosilanes. This dual functionality allows for a wider range of applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C9H10Cl4Si |
|---|---|
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
trichloro-(1-chloro-3-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
JGUZBNQFNDSNAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


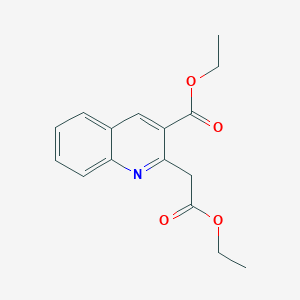
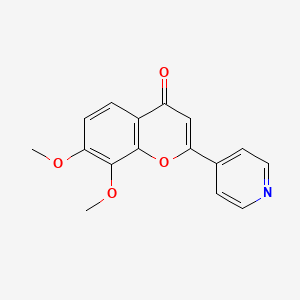
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
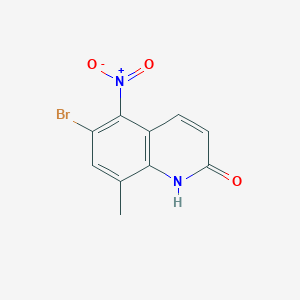
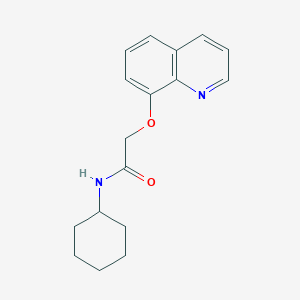
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
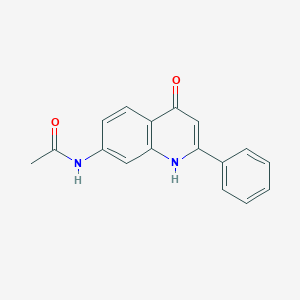
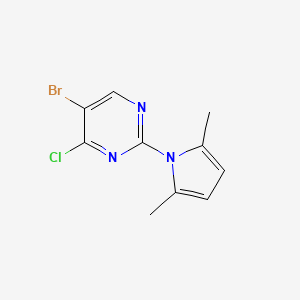

![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
